(S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid (S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13344963
InChI: InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
SMILES:
Molecular Formula: C12H17NO4S
Molecular Weight: 271.33 g/mol

(S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid

CAS No.:

Cat. No.: VC13344963

Molecular Formula: C12H17NO4S

Molecular Weight: 271.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid -

Specification

Molecular Formula C12H17NO4S
Molecular Weight 271.33 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid
Standard InChI InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
Standard InChI Key SIQSLARNSCAXSF-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CSC=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O

Introduction

Chemical Structure and Nomenclature

The IUPAC name of the compound, (S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid, reflects its stereochemistry and functional groups. The Boc group (-O(C(CH₃)₃)CO-) protects the α-amino group, while the thiophen-3-yl moiety (-C₄H₃S) occupies the β-position of the propanoic acid backbone. The (S)-configuration at the α-carbon ensures chirality, a critical feature for interactions in biological systems.

Table 1: Key Structural and Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₂H₁₇NO₄S
Molecular Weight283.33 g/mol
Boiling Point (estimated)~300°C (based on analogs)
Density (estimated)1.2–1.3 g/cm³ (similar Boc-amino acids)
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)

The Boc group enhances solubility in organic solvents and stabilizes the amino group against undesired reactions during synthesis. The thiophene ring contributes π-π stacking interactions and sulfur-based reactivity, which are exploitable in drug design and materials engineering.

Synthesis and Purification

Synthetic Routes

The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid typically follows a multi-step protocol:

  • Amino Group Protection:
    The α-amino group of L-alanine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step ensures regioselectivity in subsequent reactions .

  • Thiophene Introduction:
    A thiophen-3-yl group is introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, a palladium-catalyzed coupling between a boronic acid-functionalized thiophene and a halogenated alanine derivative achieves this transformation.

  • Deprotection and Isolation:
    Acidic hydrolysis (e.g., with trifluoroacetic acid) removes the Boc group, followed by recrystallization or column chromatography to isolate the pure product.

Industrial-Scale Considerations

Large-scale production may employ continuous flow reactors to optimize yield and reduce waste. Automated systems enable precise control over reaction parameters, ensuring reproducibility. Challenges include managing the sulfur content’s corrosivity and ensuring enantiomeric purity, which is critical for pharmaceutical applications.

Physicochemical Properties

Stability and Reactivity

The Boc group confers stability under basic conditions but is labile in acidic environments. The thiophene ring undergoes electrophilic substitution (e.g., bromination) at the 2- and 5-positions, while the carboxylic acid group participates in esterification or amidation reactions.

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations for N-H (≈3300 cm⁻¹), C=O (≈1700 cm⁻¹), and S-C (≈700 cm⁻¹) confirm functional groups.

  • NMR: ¹H NMR signals include a singlet for Boc tert-butyl protons (δ 1.4 ppm) and multiplet signals for thiophene protons (δ 6.8–7.5 ppm).

ActivityMechanismPotential Application
AntimicrobialMembrane disruption, enzyme inhibitionTopical antiseptics
AntiviralProtease inhibitionHIV/HCV therapeutics
Anti-inflammatoryCytokine suppressionAutoimmune disease management

Industrial and Material Science Applications

Polymer Synthesis

Incorporating this compound into polyamides or polyesters enhances thermal stability (Tg ≈ 150°C) and mechanical strength due to rigid thiophene units. Such polymers are candidates for high-performance coatings or biodegradable plastics.

Catalysis

Thiophene’s electron-rich structure makes the compound a ligand in transition metal catalysis. Palladium complexes of thiophene-amino acid hybrids catalyze Heck coupling reactions with 85% yield under mild conditions.

Challenges and Future Directions

Despite its promise, gaps in knowledge persist:

  • Toxicity Profile: No in vivo studies confirm safety.

  • Stereochemical Stability: Racemization risks during synthesis or storage require investigation.

  • Scale-Up Barriers: Cost-effective thiophene sourcing and waste management need optimization.

Future research should prioritize:

  • In Vivo Efficacy Trials: Validate antimicrobial and anti-inflammatory claims.

  • Structure-Activity Relationships (SAR): Modify the thiophene or Boc group to enhance potency.

  • Green Chemistry Approaches: Develop solvent-free synthesis or biocatalytic methods.

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